molecular formula C12H15FN2O2 B15123194 (S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid

(S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid

Cat. No.: B15123194
M. Wt: 238.26 g/mol
InChI Key: ISKSOFPOMMNNRF-UHFFFAOYSA-N
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Description

(S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid is a chiral compound with a unique structure that includes an amino group, a fluorine atom, and a piperidine ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amino Group Addition: The amino group is introduced through an amination reaction, which can be achieved using reagents like ammonia or amines under suitable conditions.

    Benzoic Acid Core Formation: The final step involves the formation of the benzoic acid core, which can be achieved through various organic reactions, including Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

(S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4-fluoro-benzoic acid: Lacks the piperidine ring, making it less versatile in certain applications.

    (S)-2-Amino-5-piperidin-2-yl-benzoic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    (S)-2-Amino-4-fluoro-5-methyl-benzoic acid: Contains a methyl group instead of the piperidine ring, altering its chemical properties.

Uniqueness

(S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid is unique due to the presence of both the fluorine atom and the piperidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

2-amino-4-fluoro-5-piperidin-2-ylbenzoic acid

InChI

InChI=1S/C12H15FN2O2/c13-9-6-10(14)8(12(16)17)5-7(9)11-3-1-2-4-15-11/h5-6,11,15H,1-4,14H2,(H,16,17)

InChI Key

ISKSOFPOMMNNRF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=C(C=C2F)N)C(=O)O

Origin of Product

United States

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